molecular formula C26H24ClN3O2 B2683207 2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide CAS No. 893789-92-9

2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide

Cat. No. B2683207
M. Wt: 445.95
InChI Key: OLJQJCNDFMPJRD-UHFFFAOYSA-N
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Description

This compound is available for purchase from various chemical suppliers12. Its molecular formula is C26H24ClN3O2 and it has a molecular weight of 445.9512.



Synthesis Analysis

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Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antiviral and Antiapoptotic Properties

One novel anilidoquinoline derivative has demonstrated significant antiviral and antiapoptotic effects in vitro, showing promise for treating diseases such as Japanese encephalitis. Research indicates that this compound can significantly reduce viral load and increase survival rates in infected mice, suggesting its potential as a therapeutic agent for viral infections (Ghosh et al., 2008).

Analgesic and Anti-inflammatory Activities

The analgesic and anti-inflammatory potential of quinazolinyl acetamides has been explored, with some derivatives showing potent activities in these areas. Specifically, certain compounds have demonstrated significant analgesic and anti-inflammatory effects, comparable or superior to standard treatments like diclofenac sodium, while exhibiting mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).

Antimalarial Activity

A series of derivatives has been synthesized to test their potential antimalarial activity. These studies have uncovered compounds with promising antimalarial properties, offering a new avenue for treating malaria-resistant strains. This research underscores the importance of chemical modifications to enhance biological activity against specific diseases (Ramírez et al., 2020).

Antibacterial and Antifungal Properties

Certain derivatives have been evaluated for their antibacterial and antifungal activities, with some compounds showing significant growth inhibition against bacteria such as Bacillus subtilis and fungi like Aspergillus niger. These findings highlight the potential of these compounds in addressing infectious diseases and the need for further investigation into their mechanism of action (Le et al., 2018).

Structural and Fluorescence Studies

Research into the structural aspects of related compounds has led to insights into their potential applications in material science, including gel formation and fluorescence properties. These studies provide a foundation for developing new materials with specific optical properties (Karmakar et al., 2007).

Safety And Hazards

The safety and hazards associated with this compound are not available in the search results.


Future Directions

The future directions or applications of this compound are not available in the search results.


properties

IUPAC Name

2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O2/c1-17-8-10-19-13-20(15-28-21-6-4-3-5-7-21)26(32)30(24(19)12-17)16-25(31)29-22-11-9-18(2)23(27)14-22/h3-14,28H,15-16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJQJCNDFMPJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3)C)Cl)CNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

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